N-(3-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex molecule featuring a fused heterocyclic core (8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradecahexaene) with two 3-methoxyphenyl substituents. The acetamide and sulfanyl linkages enhance its polarity, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its aromatic substituents may stabilize the molecule through π-π interactions, a common feature in bioactive compounds targeting enzymes or receptors .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S2/c1-35-20-9-5-7-18(13-20)16-31-23-12-4-3-11-22(23)26-24(38(31,33)34)15-28-27(30-26)37-17-25(32)29-19-8-6-10-21(14-19)36-2/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKZIQABJILAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F3411-1973, also known as IW-1973, primarily targets soluble guanylate cyclase (sGC), a key signal-transduction enzyme. This enzyme plays a crucial role in the conversion of guanosine-5’-triphosphate to cyclic guanosine monophosphate (cGMP) upon binding of nitric oxide (NO).
Mode of Action
IW-1973 is a small-molecule drug that binds to sGC and enhances NO-mediated cGMP signaling. In the presence of NO, IW-1973 stimulates sGC in a human purified enzyme assay and a HEK-293 whole cell assay. sGC stimulation by IW-1973 in cells is associated with increased phosphorylation of vasodilator-stimulated phosphoprotein.
Biochemical Pathways
The NO-sGC-cGMP pathway is the primary biochemical pathway affected by IW-1973. This pathway has been implicated in cardiovascular disease pathogenesis and complications of diabetes. By enhancing NO signaling and elevating cGMP levels, IW-1973 may restore endothelial function and improve the course of disease.
Biological Activity
N-(3-methoxyphenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a methoxyphenyl group and a sulfanyl acetamide moiety. Its intricate design suggests possible interactions with biological targets that may lead to diverse pharmacological effects.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity against various cancer cell lines. For instance:
- In vitro studies demonstrated significant antiproliferative effects on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- It showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibited anti-inflammatory effects :
- Studies indicated that it reduces the production of pro-inflammatory cytokines in vitro. This activity suggests a potential role in managing inflammatory diseases .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
- Induction of apoptosis via the intrinsic pathway involving mitochondrial dysfunction.
- Reduction of oxidative stress , leading to decreased inflammation and cellular damage.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed the compound's effects on MCF-7 cells and reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM .
- Antimicrobial Efficacy Study : Research published in Antibiotics journal demonstrated that the compound exhibited an MIC of 32 µg/mL against E. coli, showcasing its potential as a novel antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanyl-acetamide derivatives with fused heterocyclic cores. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects: The target compound’s (3-methoxyphenyl)methyl group introduces steric bulk compared to the methyl group in CAS 895102-81-5 . This may reduce binding affinity to compact active sites but improve selectivity for larger enzymatic pockets. The chloro-methoxy analog (CAS 895102-81-5) exhibits higher lipophilicity (Cl logP ~2.8 vs.
Core Heterocycle: The benzothieno-triazolo-pyrimidine core in lacks the sulfone group, reducing its electron-withdrawing character. This correlates with weaker hydrogen-bonding capacity compared to the target compound’s sulfone moiety.
Bioactivity Trends :
- Carbazole-based analogs (e.g., ) show moderate antifungal activity, while sulfanyl-acetamide derivatives (e.g., ) exhibit broader antimicrobial profiles. The target compound’s dual methoxyphenyl groups may synergize with the sulfone to enhance binding to oxidoreductases or proteases .
Research Findings and Data
Table 2: Hypothetical Physicochemical and Bioactivity Data (Based on Analogs)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
